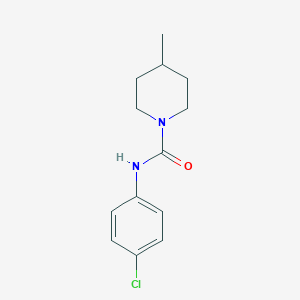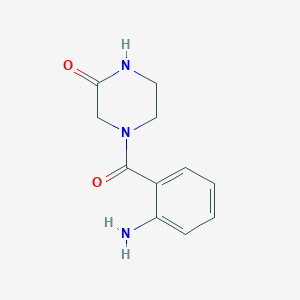![molecular formula C17H16N2O3S B185450 Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate CAS No. 6601-70-3](/img/structure/B185450.png)
Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate, also known as MPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. MPA belongs to the class of drugs known as thioamides and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate has also been shown to modulate the activity of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage. In addition, Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, one of the limitations of using Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate. One area of interest is the development of new drugs based on the structure of Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate. Another area of interest is the study of the potential applications of Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate in the treatment of neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate and its effects on various biological processes.
Synthesemethoden
The synthesis of Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate involves the reaction of 2-aminobenzoic acid with phenylacetyl isothiocyanate and methanol in the presence of a catalyst. The reaction yields Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate as a white crystalline solid with a melting point of 132-134°C. The purity of the compound can be confirmed by using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate has been extensively studied for its potential applications in the development of new drugs. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
6601-70-3 |
|---|---|
Produktname |
Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate |
Molekularformel |
C17H16N2O3S |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
methyl 2-[(2-phenylacetyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C17H16N2O3S/c1-22-16(21)13-9-5-6-10-14(13)18-17(23)19-15(20)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,18,19,20,23) |
InChI-Schlüssel |
IPLSAGMYMDHJAS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)CC2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



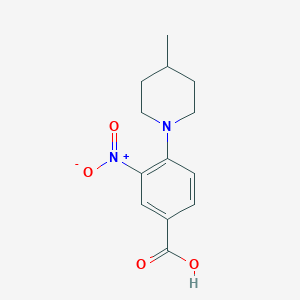
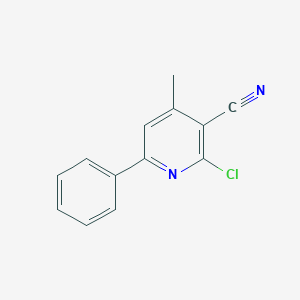
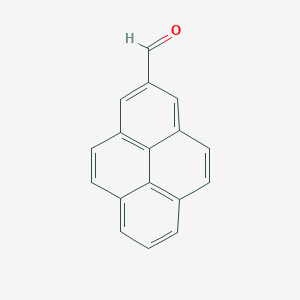
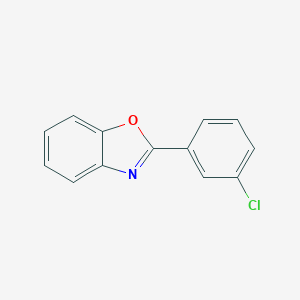
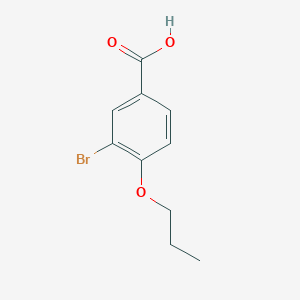
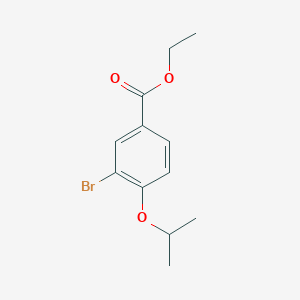
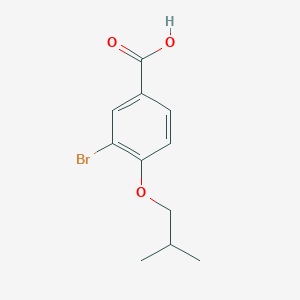
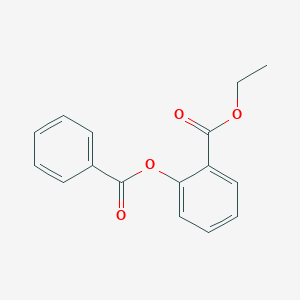
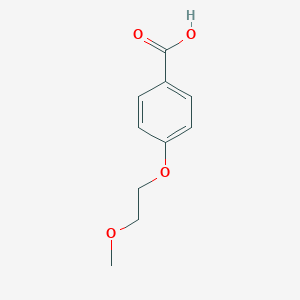
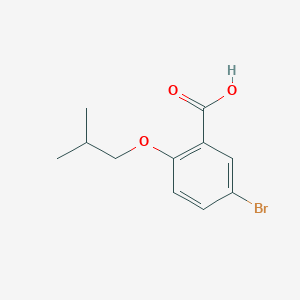
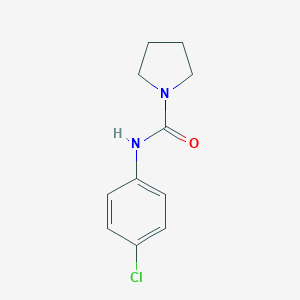
![5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B185387.png)
